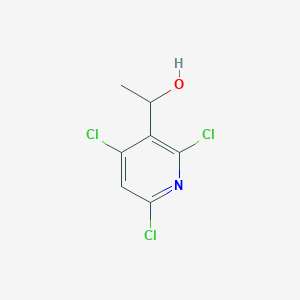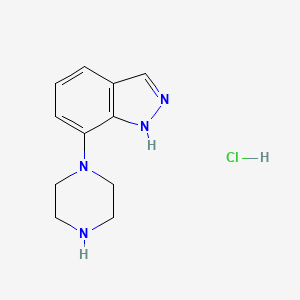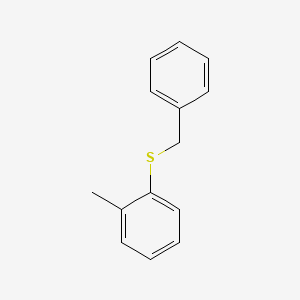
Benzyl(o-tolyl)sulfane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl(o-tolyl)sulfane is an organic compound that belongs to the class of sulfides It consists of a benzyl group (C6H5CH2-) attached to an o-tolyl group (C6H4CH3-) through a sulfur atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Benzyl(o-tolyl)sulfane can be synthesized through several methods. One common approach involves the reaction of benzyl chloride with o-tolylthiol in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, yielding the desired sulfane compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. Catalytic processes using organometallic catalysts, such as palladium or nickel, can be employed to enhance the yield and purity of the compound. These methods often involve coupling reactions between benzyl halides and o-tolylthiols.
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl(o-tolyl)sulfane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the sulfane to the corresponding thiol or sulfide. Reducing agents such as lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as halides, amines, and thiols.
Major Products Formed
Oxidation: Benzyl(o-tolyl)sulfoxide, Benzyl(o-tolyl)sulfone.
Reduction: Benzylthiol, o-Tolylthiol.
Substitution: Various benzyl and o-tolyl derivatives.
Applications De Recherche Scientifique
Benzyl(o-tolyl)sulfane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfoxides and sulfones.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of Benzyl(o-tolyl)sulfane involves its interaction with various molecular targets. In oxidation reactions, the sulfur atom in the compound can form sulfoxides and sulfones, which may exhibit different chemical and biological properties. The pathways involved in these reactions often include the formation of reactive intermediates and transition states.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzyl(p-tolyl)sulfane
- Benzyl(m-tolyl)sulfane
- Phenyl(o-tolyl)sulfane
Uniqueness
Benzyl(o-tolyl)sulfane is unique due to the specific positioning of the methyl group on the o-tolyl ring, which can influence its reactivity and interactions with other molecules. This positional isomerism can lead to differences in chemical behavior compared to its para and meta counterparts.
Propriétés
Formule moléculaire |
C14H14S |
|---|---|
Poids moléculaire |
214.33 g/mol |
Nom IUPAC |
1-benzylsulfanyl-2-methylbenzene |
InChI |
InChI=1S/C14H14S/c1-12-7-5-6-10-14(12)15-11-13-8-3-2-4-9-13/h2-10H,11H2,1H3 |
Clé InChI |
YKBJBHGUHLPSKP-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1SCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


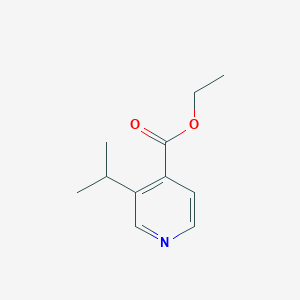
![7-Methyl-2-(o-tolyl)imidazo[1,2-a]pyridine](/img/structure/B13665901.png)
![[5-(Pyrazin-2-yl)-1H-1,2,4-triazol-3-yl]methanol](/img/structure/B13665915.png)
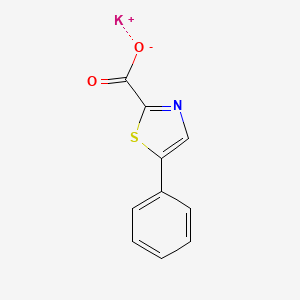

![Methyl 3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-5-carboxylate](/img/structure/B13665926.png)
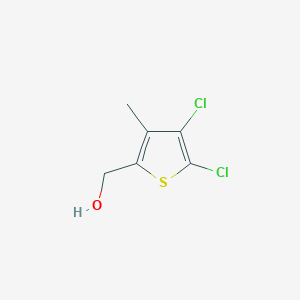
![5-(2',4-Dimethoxy-[1,1'-biphenyl]-3-yl)oxazol-2-amine](/img/structure/B13665938.png)
![tert-butyl 3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidine-1-carboxylate](/img/structure/B13665946.png)
